

LGD-4033: In Vitro Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: *Ligandrol*

Cat. No.: *B608552*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LGD-4033, also known as **Ligandrol**, is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated potent anabolic and tissue-selective activity in preclinical and clinical studies. It binds to the androgen receptor (AR) with high affinity and selectivity, leading to agonist activity in skeletal muscle and bone, with a lesser effect on prostate and other tissues.[1][2] This tissue selectivity makes LGD-4033 a subject of interest for therapeutic applications in conditions such as muscle wasting, osteoporosis, and age-related frailty.[3] These application notes provide detailed protocols for in vitro cell culture experiments to investigate the biological activity of LGD-4033.

Data Presentation

The following table summarizes the in vitro binding affinity and transcriptional activity of LGD-4033 for the human androgen receptor (AR) and its selectivity over other steroid hormone receptors.

Receptor	Parameter	Value	Reference
Androgen Receptor	Ki (nM)	~1.0	[1] [2]
EC50 (nM)	4.4	[4]	
Efficacy (%)	132	[4]	
Mineralocorticoid Receptor	Ki (nM)	>10,000	[4]
Glucocorticoid Receptor	Ki (nM)	5,797	[4]
Progesterone Receptor	Ki (nM)	4,009	[4]

Experimental Protocols

Androgen Receptor (AR) Transcriptional Activation Assay

This assay quantifies the ability of LGD-4033 to activate the androgen receptor and drive the expression of a reporter gene. A common cell line for this assay is the CV-1 African green monkey kidney cell line, which has low endogenous steroid receptor expression.

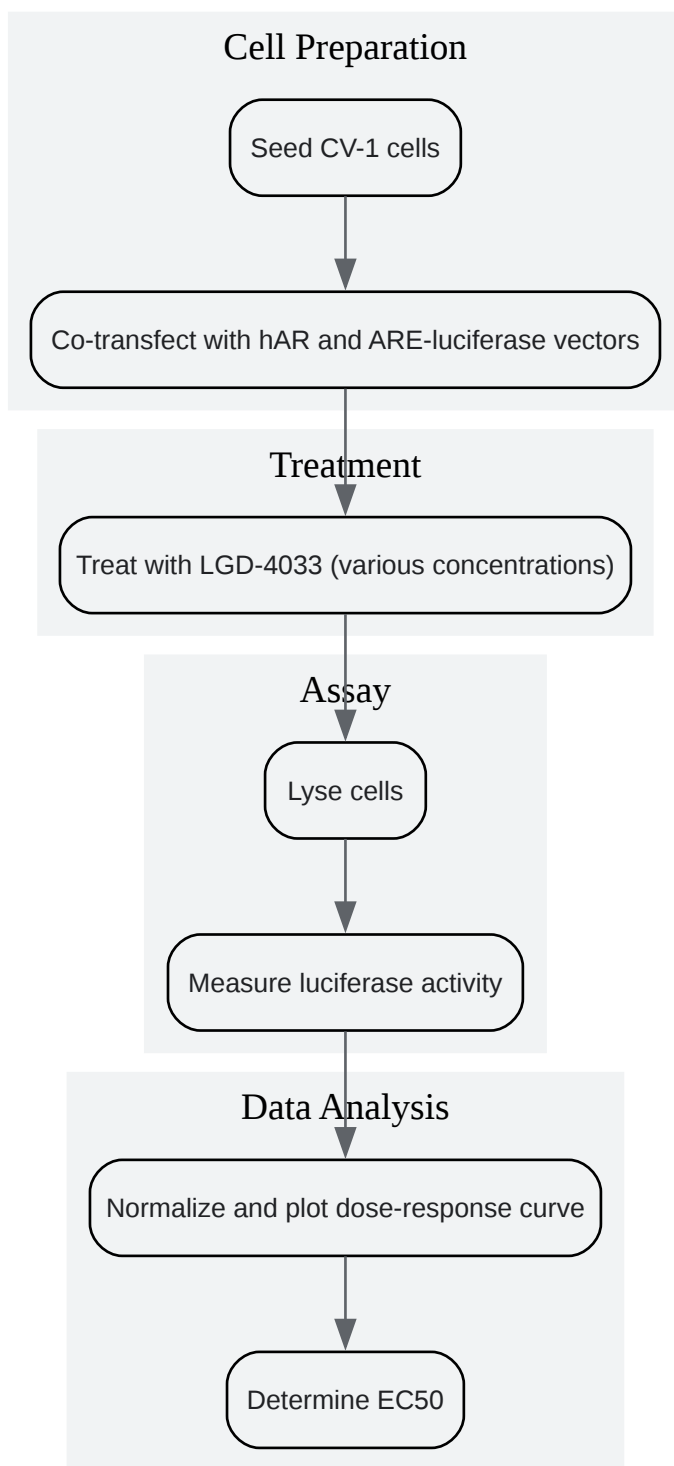
Protocol:

- Cell Culture and Transfection:
 - Culture CV-1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
 - Seed CV-1 cells in 24-well plates at a density of 5 x 10⁴ cells/well.
 - After 24 hours, transiently co-transfect the cells with a human androgen receptor (hAR) expression vector and a luciferase reporter vector containing an androgen-responsive

element (ARE) promoter, using a suitable transfection reagent according to the manufacturer's protocol.

- LGD-4033 Treatment:
 - Prepare a stock solution of LGD-4033 in DMSO.
 - 24 hours post-transfection, replace the medium with DMEM containing 2% charcoal-stripped FBS to minimize the influence of endogenous androgens.
 - Add LGD-4033 at various concentrations (e.g., 0.1 nM to 1 μ M) to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., dihydrotestosterone, DHT).
- Luciferase Assay:
 - After 24-48 hours of incubation with LGD-4033, lyse the cells using a suitable lysis buffer.
 - Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
 - Normalize the luciferase activity to the total protein concentration in each lysate.
- Data Analysis:
 - Plot the normalized luciferase activity against the log concentration of LGD-4033.
 - Determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed) by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow:



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Workflow for AR Transcriptional Activation Assay.

Myogenic Differentiation Assay in C2C12 Cells

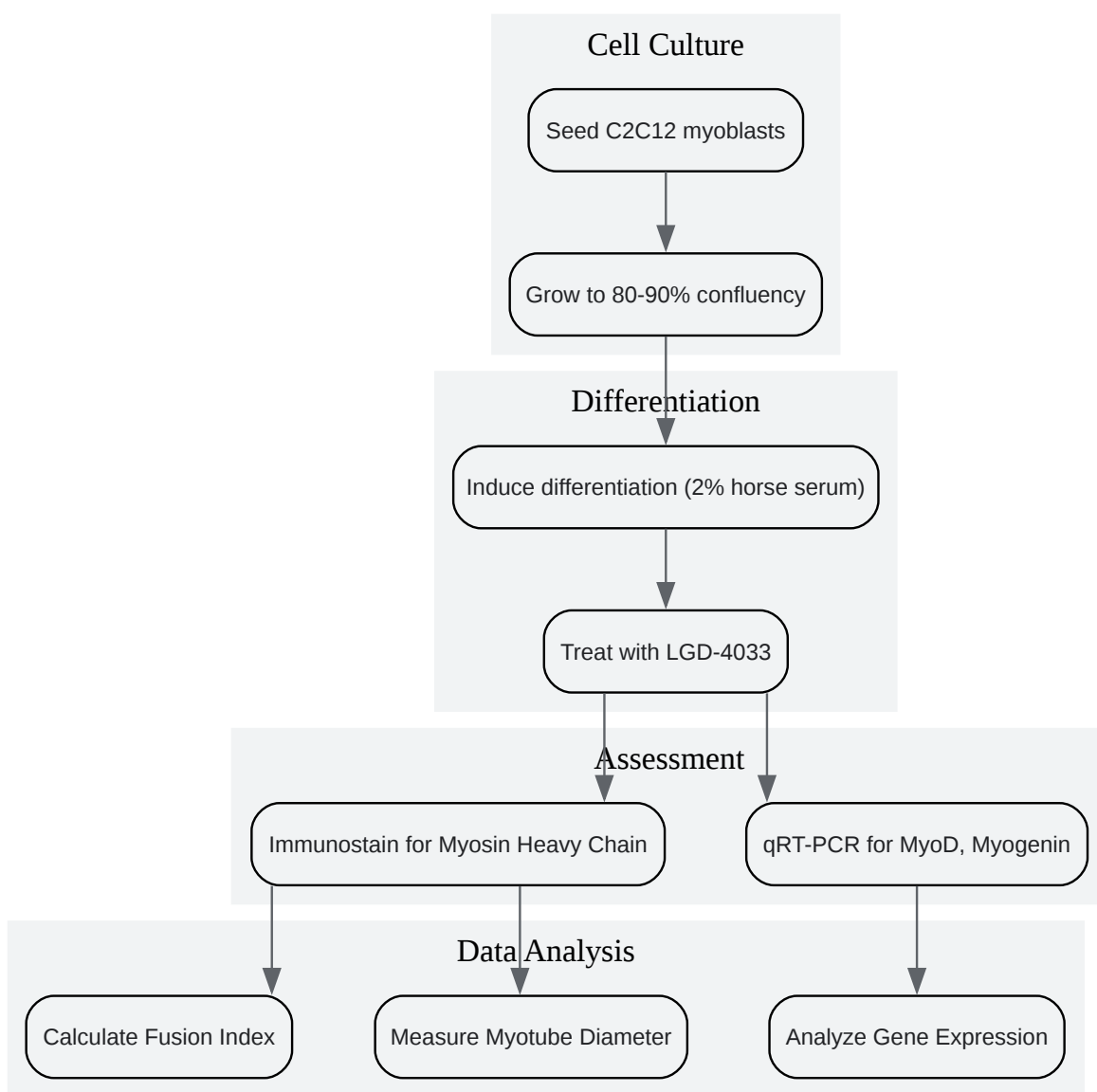
This protocol assesses the effect of LGD-4033 on the differentiation of C2C12 myoblasts into myotubes, a key process in muscle formation.

Protocol:

- Cell Culture and Differentiation Induction:
 - Culture C2C12 myoblasts in DMEM with 10% FBS (growth medium).
 - Seed C2C12 cells in 12-well plates at a density of 2×10^4 cells/cm².
 - Once the cells reach 80-90% confluency, induce differentiation by switching to DMEM with 2% horse serum (differentiation medium).
- LGD-4033 Treatment:
 - Add LGD-4033 at various concentrations (e.g., 1 nM to 1 μ M) to the differentiation medium. Include a vehicle control.
- Assessment of Myotube Formation:
 - After 3-5 days of differentiation, fix the cells with 4% paraformaldehyde.
 - Stain the cells with an antibody against a muscle-specific protein, such as myosin heavy chain (MHC), followed by a fluorescently labeled secondary antibody.
 - Counterstain the nuclei with DAPI.
 - Capture images using a fluorescence microscope.
- Quantification and Data Analysis:
 - Fusion Index: Calculate the percentage of nuclei within myotubes (cells with ≥ 3 nuclei) relative to the total number of nuclei.
 - Myotube Diameter: Measure the diameter of the myotubes.

- Gene Expression Analysis: At different time points during differentiation, extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of myogenic regulatory factors (MRFs) such as MyoD and myogenin.

Experimental Workflow:



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Workflow for C2C12 Myogenic Differentiation Assay.

Osteoblast Differentiation and Mineralization Assay in MC3T3-E1 Cells

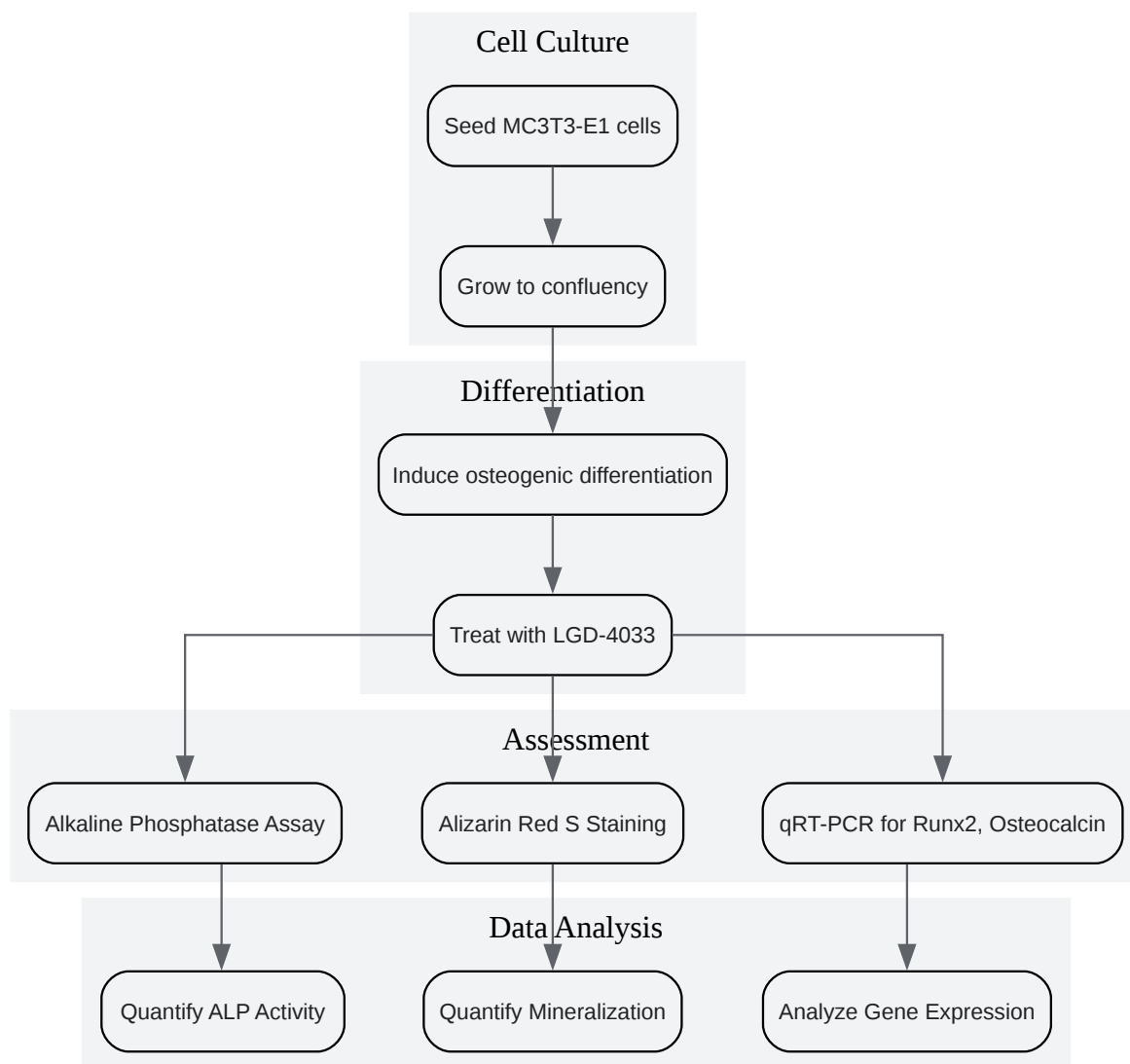
This protocol evaluates the effect of LGD-4033 on the differentiation of MC3T3-E1 pre-osteoblastic cells and their ability to mineralize the extracellular matrix.

Protocol:

- Cell Culture and Differentiation Induction:
 - Culture MC3T3-E1 cells in α -MEM with 10% FBS.
 - Seed cells in 24-well plates at a density of 3×10^4 cells/cm².
 - Once confluent, induce osteogenic differentiation by switching to α -MEM with 10% FBS, 50 μ g/mL ascorbic acid, and 10 mM β -glycerophosphate (osteogenic medium).
- LGD-4033 Treatment:
 - Add LGD-4033 at various concentrations (e.g., 1 nM to 1 μ M) to the osteogenic medium. Include a vehicle control.
- Assessment of Osteoblast Differentiation and Mineralization:
 - Alkaline Phosphatase (ALP) Activity: After 7-10 days, lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. Normalize to total protein content.
 - Mineralization (Alizarin Red S Staining): After 14-21 days, fix the cells and stain with Alizarin Red S solution, which stains calcium deposits.
 - Gene Expression Analysis: At various time points, extract RNA and perform qRT-PCR for osteogenic markers such as Runt-related transcription factor 2 (Runx2) and osteocalcin.
- Quantification and Data Analysis:
 - Quantify ALP activity relative to the vehicle control.

- Quantify mineralization by extracting the Alizarin Red S stain and measuring its absorbance.
- Analyze the relative gene expression of osteogenic markers.

Experimental Workflow:



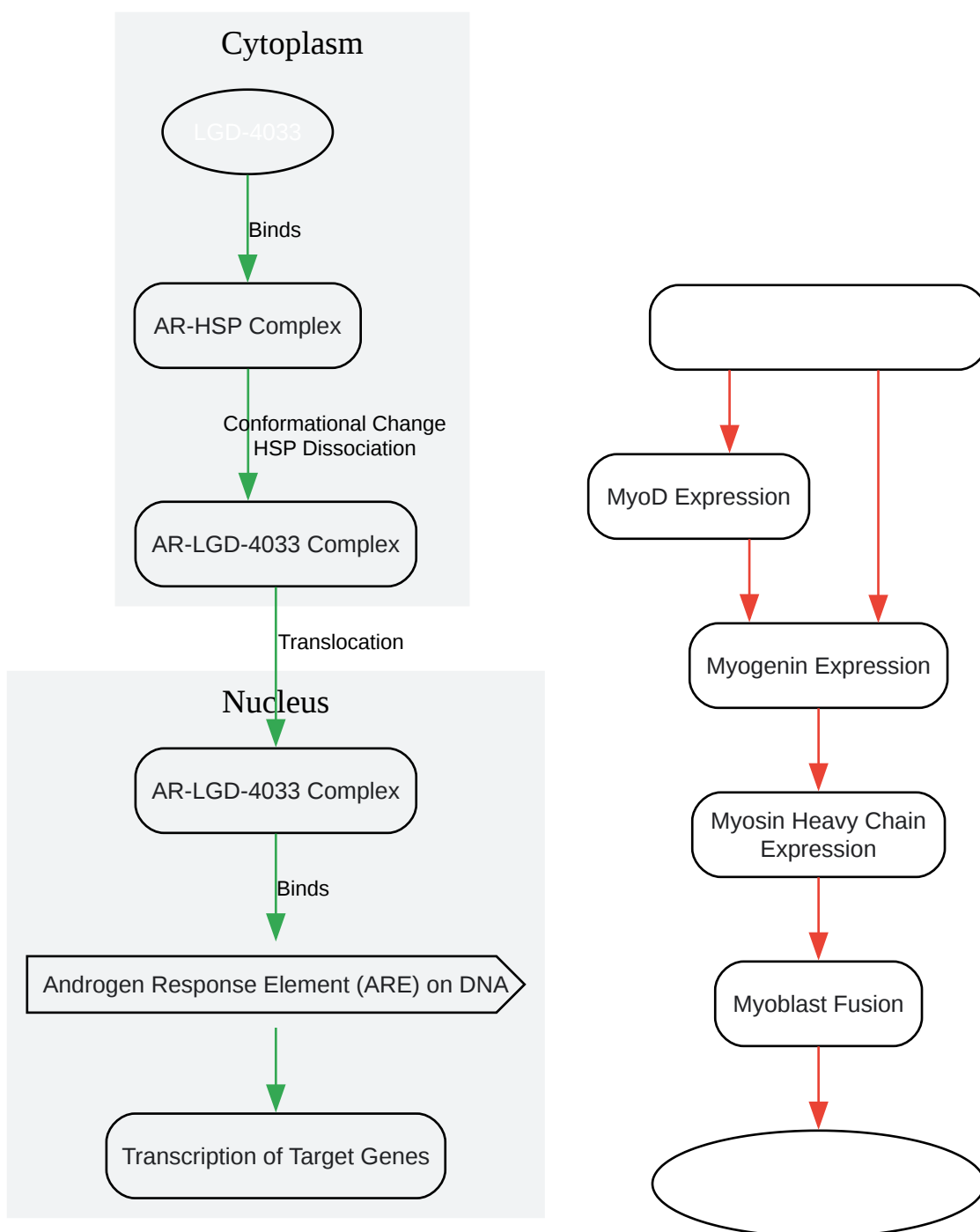
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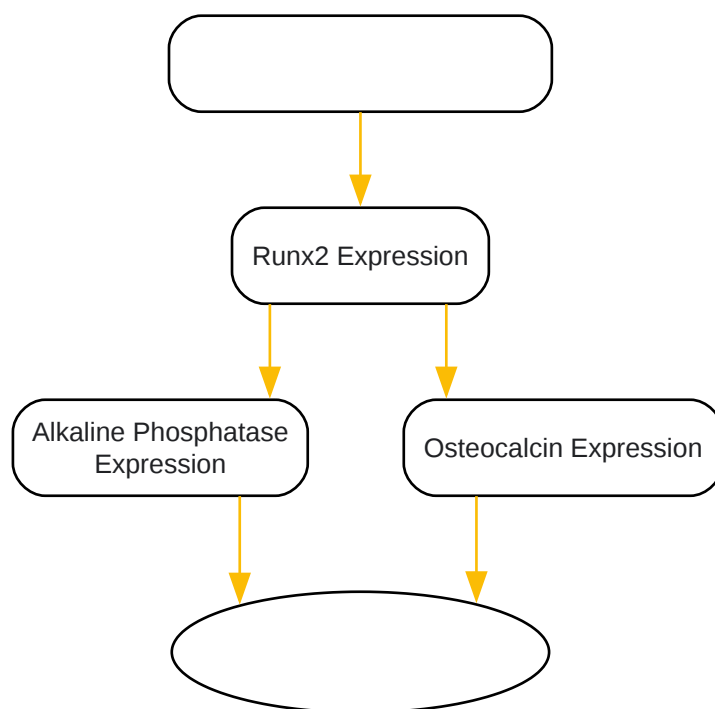
Workflow for Osteoblast Differentiation Assay.

Signaling Pathways

LGD-4033 exerts its effects by binding to the androgen receptor. The activated AR then translocates to the nucleus and modulates the transcription of target genes.

Androgen Receptor Signaling Pathway:





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